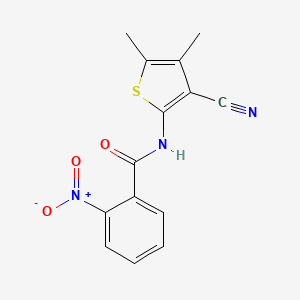

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide

Descripción

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide is a heterocyclic nitrobenzamide derivative characterized by a thiophene ring substituted with cyano and dimethyl groups at positions 3, 4, and 5, respectively. The nitrobenzamide moiety is linked to the thiophene via an amide bond. For instance, compounds with cyano groups on heterocyclic cores (e.g., pyridine or thiophene) often exhibit enhanced bioactivity due to electronic and steric effects .

Propiedades

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-8-9(2)21-14(11(8)7-15)16-13(18)10-5-3-4-6-12(10)17(19)20/h3-6H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBNHGKVMDLOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene and cyanoacetic acid.

Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Coupling Reaction: The nitrated benzamide is then coupled with the thiophene derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives where the nitro group is reduced to an amine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and electronic components.

Mecanismo De Acción

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano and methyl groups on the thiophene ring may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide and analogous compounds:

Structural and Functional Insights

Role of Cyano Groups: The presence of a cyano group (CN) in compound 2 enhances insecticidal activity by increasing electrophilicity and binding affinity to target enzymes in pests. Its absence in compound 3 correlates with reduced efficacy, underscoring its importance in agrochemical design .

Heterocyclic Core Impact :

- Pyridine/Thiophene vs. Thiadiazole : Pyridine/thiophene derivatives (e.g., compound 2) exhibit insecticidal activity, while thiadiazole-based analogs (e.g., N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide) target neurological pathways (anticonvulsant) .

- Steric Effects : Dimethyl substituents on the thiophene ring (target compound) may improve metabolic stability compared to distyryl groups in compound 2, which could hinder membrane penetration .

Nitrobenzamide Moieties : The 2-nitrobenzamide group is a common pharmacophore. Its electron-withdrawing properties enhance reactivity in agrochemicals (e.g., compound 2) and modulate solubility in pharmaceuticals (e.g., anticonvulsant thiadiazole derivative) .

Comparative Bioactivity Data

- Insecticidal Activity :

- coli, comparable to ciprofloxacin .

Physicochemical Properties

Actividad Biológica

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Structural Formula

The compound can be represented by the following structural formula:

- Canonical SMILES : CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC=C2F)F)C

- InChI : InChI=1S/C14H10F2N2OS/c1-7-8(2)20-14(9(7)6-17)18-13(19)12-10(15)4-3-5-11(12)16/h3-5H,1-2H3,(H,18,19)

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 292.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not available |

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation : It may interact with specific receptors, altering signaling pathways that influence cell proliferation and apoptosis.

- Antioxidant Activity : The presence of the nitro group may contribute to antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance, a study involving structural analogs showed promising results in inhibiting cancer cell growth in vitro and in vivo models.

Antimicrobial Properties

Research has also suggested potential antimicrobial effects. Compounds with similar thioamide structures have been reported to exhibit activity against various bacterial strains and fungi.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.

- Mechanistic Insights : Apoptosis was confirmed through flow cytometry analysis, indicating that the compound induces programmed cell death in cancer cells.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Findings included:

- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was determined to be 32 µg/mL, while for E. coli it was 64 µg/mL.

- Zone of Inhibition : Clear zones of inhibition were noted in agar diffusion assays, supporting its potential as an antimicrobial agent.

Research Findings Summary

The biological activity of this compound is supported by various research findings:

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in MCF-7 cells |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Mechanism Insights | Enzyme inhibition and receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.